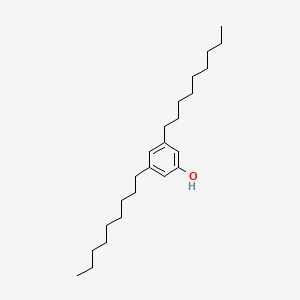

3,5-Dinonylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

58085-76-0 |

|---|---|

Molecular Formula |

C24H42O |

Molecular Weight |

346.6 g/mol |

IUPAC Name |

3,5-di(nonyl)phenol |

InChI |

InChI=1S/C24H42O/c1-3-5-7-9-11-13-15-17-22-19-23(21-24(25)20-22)18-16-14-12-10-8-6-4-2/h19-21,25H,3-18H2,1-2H3 |

InChI Key |

LAVFEHMYWVKTNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC(=CC(=C1)O)CCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3,5-Dinonylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dinonylphenol is a disubstituted alkylphenol of interest in various research and industrial applications. Unlike its more common ortho and para isomers, the synthesis of this compound presents unique challenges due to the directing effects of the phenolic hydroxyl group. Standard electrophilic substitution reactions, such as Friedel-Crafts alkylation of phenol, predominantly yield ortho- and para-substituted products. Consequently, the synthesis of the 3,5-isomer necessitates a multi-step approach. This guide outlines a proposed synthetic pathway and purification strategies based on analogous chemical transformations for 3,5-dialkylphenols, providing detailed experimental protocols and relevant quantitative data. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the synthesis and purification of this specific isomer.

Introduction

Alkylphenols are a broad class of organic compounds with wide-ranging industrial applications, from the production of surfactants and antioxidants to additives for fuels and lubricants.[1] Among these, dinonylphenols exist as various isomers, with the substitution pattern of the nonyl groups on the phenol ring significantly influencing their physical, chemical, and biological properties. While extensive research has been conducted on para-nonylphenol due to its prevalence and estrogenic activity, the 3,5-disubstituted isomer remains less explored.[2]

The synthesis of this compound is not straightforward. The electron-donating hydroxyl group of phenol directs incoming electrophiles to the ortho and para positions, making the direct alkylation of phenol with nonene an unsuitable method for obtaining the desired meta-substituted product. This guide, therefore, explores a plausible multi-step synthetic route, drawing parallels from established syntheses of other 3,5-dialkylphenols. Additionally, it addresses the critical aspect of purification, which is often complicated by the presence of isomeric impurities.

Proposed Synthesis of this compound

Given the challenges of direct alkylation, a multi-step synthetic strategy is proposed. This approach involves the construction of a suitably substituted aromatic precursor followed by the introduction of the nonyl groups and subsequent conversion to the target phenol. A feasible route, analogous to the synthesis of other 3,5-dialkylphenols, could start from a 1,3,5-trisubstituted benzene derivative.

A potential synthetic pathway is outlined below:

References

A Technical Guide to 3,5-Dinonylphenol: Properties, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dinonylphenol, focusing on its chemical identity, physicochemical properties, and analytical methodologies. It also delves into the known biological interactions of the broader class of dinonylphenols, offering context for researchers in toxicology and drug development.

Core Chemical Identifiers

The specific isomer this compound is identified by the following:

It is crucial to distinguish this compound from technical mixtures of dinonylphenol isomers, which are often assigned different CAS numbers (e.g., 1323-65-5) and may exhibit varying properties.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly accessible literature, the following table summarizes the known properties for "Dinonylphenol (mixed isomers)." These values provide a general reference for handling and experimental design.

| Property | Value | Source |

| Appearance | Colourless to pale-yellow viscous liquid | [3][4] |

| Boiling Point | 455.3 °C at 101.3 kPa | [3] |

| Melting Point | -13 °C | [3] |

| Flash Point | 214.7 °C | [3] |

| Density | 0.901 g/cm³ | [3] |

| Water Solubility | 0.00011 mg/L at 25 °C (practically insoluble) | [3] |

| LogP (estimated) | 10.5 | [3] |

Experimental Protocols

The analysis of dinonylphenols, including the 3,5-isomer, typically involves chromatographic techniques coupled with mass spectrometry. Below are generalized methodologies based on established protocols for nonylphenol analysis.

Sample Preparation: Extraction from Aqueous and Solid Matrices

-

Objective: To isolate dinonylphenol from the sample matrix.

-

Liquid Samples (e.g., water):

-

Acidify the sample to a pH of approximately 2 with a suitable acid (e.g., sulfuric acid).

-

Perform a liquid-liquid extraction using a non-polar solvent such as n-hexane or a mixture of hexane and acetone.

-

The organic phase is collected and dried, often using anhydrous sodium sulfate.

-

The extract is then concentrated to a smaller volume, typically under a gentle stream of nitrogen.

-

-

Solid Samples (e.g., sediment, tissue):

-

Homogenize the sample.

-

Perform a Soxhlet extraction or an ultrasonic-assisted extraction with a suitable solvent mixture (e.g., hexane/acetone).

-

The resulting extract is then purified, often using column chromatography with a stationary phase like deactivated alumina, to remove interfering substances.

-

The purified extract is concentrated before analysis.

-

Analytical Determination: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate, identify, and quantify dinonylphenol.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS), often a triple quadrupole for enhanced selectivity and sensitivity (GC-MS/MS).

-

Methodology:

-

Derivatization (Optional but common): To increase volatility, the phenolic hydroxyl group can be derivatized. Silylation with reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a common approach.

-

Injection: An aliquot of the prepared sample is injected into the GC. A programmed temperature vaporizing (PTV) injector can optimize the transfer of analytes to the column.

-

Separation: A capillary column (e.g., a 100-m column for high resolution of isomers) is used to separate the components of the sample based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp up to elute the compounds of interest.

-

Detection and Quantification: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantification, targeting characteristic fragment ions of dinonylphenol. For structural confirmation, full scan mode can be used.

-

Signaling Pathway Interactions: Endocrine Disruption

Dinonylphenols, as a class of alkylphenols, are recognized as xenoestrogens—environmental compounds that can mimic the effects of estrogen. This activity is isomer-dependent, with different nonylphenol isomers exhibiting varying potencies in their interaction with estrogen receptors.[5][6][7] The estrogenic activity of this compound specifically has not been extensively characterized in comparison to other isomers.

The general mechanism of action involves the binding of the dinonylphenol molecule to estrogen receptors (ERα and ERβ), which are intracellular transcription factors. This binding can initiate a cascade of cellular events that are normally regulated by the endogenous hormone estradiol.

Below is a diagram illustrating the potential interaction of dinonylphenol with the estrogen receptor signaling pathway.

References

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | 58085-76-0 [amp.chemicalbook.com]

- 3. Dinonylphenol | C24H42O | CID 172321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DINONYL PHENOL (MIXED ISOMERS) [training.itcilo.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nonylphenol isomers differ in estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Properties of 3,5-Dinonylphenol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available data on the solubility and stability of 3,5-Dinonylphenol in common laboratory solvents. As a member of the alkylphenol family, dinonylphenol and its isomers are utilized in the manufacturing of lubricating oil additives, resins, plasticizers, and surfactants.[1] Understanding its behavior in various solvents and under different environmental conditions is critical for its application in research, development, and quality control.

Disclaimer: It is important to note that publicly available data specifically for the this compound isomer is limited. Much of the available information pertains to "dinonylphenol" as a mixture of isomers or to other specific isomers such as 2,4-dinonylphenol. Therefore, this guide synthesizes the most relevant data, with the caveat that the properties of the specific 3,5-isomer may vary.

Solubility Profile

Dinonylphenol is generally characterized as a colorless to pale yellow, viscous liquid that is insoluble in water but soluble in many common organic solvents.[1] The long, nonpolar nonyl chains significantly influence its solubility characteristics, favoring dissolution in nonpolar or weakly polar organic media.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 0.00011 mg/L (practically insoluble) | [2] |

| Common Organic Solvents | Not Specified | Soluble | [1] |

| Benzene | Not Specified | Soluble | [3] |

| Chlorinated Solvents | Not Specified | Soluble | [3] |

| Aniline | Not Specified | Soluble | [3] |

| Heptane | Not Specified | Soluble | [3] |

| Aliphatic Alcohols | Not Specified | Soluble | [3] |

| Ethylene Glycol | Not Specified | Soluble | [3] |

Stability Characteristics

The stability of this compound is a critical factor for its storage, handling, and application. Safety data for dinonylphenol (mixed isomers) indicates that it is stable under normal conditions of use, storage, and transport.[4]

Key Stability Parameters:

-

Thermal Stability: While stable at ambient temperatures, dinonylphenol can form explosive mixtures with air upon intense heating.

-

Reactivity with Incompatible Materials: Contact with strong oxidizing agents should be avoided.[4]

-

Hazardous Decomposition Products: Under normal conditions, no hazardous decomposition products are known.[4] Combustion may produce carbon monoxide and carbon dioxide.[5]

-

Environmental Degradation: Nonylphenol, a related compound, is known to be persistent in aquatic environments and is not readily biodegradable.[6] The degradation of nonylphenol in soil is dependent on oxygen availability and other soil components.[6] Nonylphenol ethoxylates, which are widely used surfactants, can degrade to form nonylphenol.[7] It is plausible that dinonylphenol exhibits similar persistence and degradation pathways.

The following table summarizes the known stability information for dinonylphenol.

| Condition | Observation | Reference |

| Normal Use, Storage, and Transport | Stable and non-reactive | [4] |

| Intense Heating | Forms explosive mixtures with air | |

| Contact with Strong Oxidizing Agents | Incompatible | [4] |

| Environmental Fate (based on nonylphenol) | Persistent, not readily biodegradable | [6] |

Experimental Protocols

For researchers requiring precise solubility and stability data for this compound, established experimental protocols can be employed.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the solubility of a substance in a given solvent.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed and the concentration of dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Stability Assessment: Accelerated Stability Study

Accelerated stability studies are used to predict the shelf-life of a substance by exposing it to elevated stress conditions.

Methodology:

-

Sample Preparation: Solutions of this compound are prepared in the relevant solvents and stored in sealed containers.

-

Stress Conditions: The samples are subjected to various conditions, such as elevated temperature (e.g., 40°C, 60°C), high humidity, and exposure to light (photostability testing).

-

Time Points: Aliquots are withdrawn at predetermined time intervals (e.g., 0, 1, 3, 6 months).

-

Analysis: The concentration and purity of this compound in the samples are determined at each time point using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector to identify potential degradation products). A decrease in the concentration of the parent compound or the appearance of new peaks indicates degradation.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the factors influencing the stability of this compound, the following diagrams are provided.

References

- 1. 2,4-Dinonylphenol | C24H42O | CID 8735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dinonylphenol | C24H42O | CID 172321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nonylphenol | C15H24O | CID 67296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.chemservice.com [cdn.chemservice.com]

- 5. fishersci.com [fishersci.com]

- 6. Nonylphenol - Wikipedia [en.wikipedia.org]

- 7. Nonylphenol ethoxylate degradation in detergents during shelf time, a new exposure pathway, and a perspective on their substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data and Analysis of 3,5-Dinonylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dinonylphenol. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents predicted data based on analogous compounds and established spectroscopic principles. It also includes detailed experimental protocols for acquiring such data, intended to serve as a practical resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds, such as 3,5-diisopropylphenol, and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.7-6.9 | d | 2H | H-2, H-6 (Aromatic) |

| ~6.6 | t | 1H | H-4 (Aromatic) |

| ~4.5-5.5 | s (broad) | 1H | -OH (Phenolic) |

| ~2.5 | t | 4H | Ar-CH₂- (Benzylic) |

| ~1.6 | m | 4H | Ar-CH₂-CH₂- |

| ~1.2-1.4 | m | 24H | -(CH₂)₆- |

| ~0.9 | t | 6H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-1 (C-OH) |

| ~145 | C-3, C-5 |

| ~120 | C-4 |

| ~115 | C-2, C-6 |

| ~36 | Ar-CH₂- |

| ~32 | Ar-CH₂-CH₂- |

| ~29-30 | -(CH₂)₆- |

| ~23 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3600-3200 (broad) | O-H stretch | Phenol |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic |

| ~1600, ~1470 | C=C stretch | Aromatic Ring |

| ~1200 | C-O stretch | Phenol |

| ~830 | C-H bend (out-of-plane) | Aromatic (1,3,5-trisubstituted) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Ratio | Interpretation |

| 346 | [M]⁺ (Molecular Ion) |

| 219 | [M - C₉H₁₉]⁺ (Loss of a nonyl group) |

| 107 | [C₇H₇O]⁺ (Benzylic cleavage) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data detailed above. These methods are based on standard practices for the analysis of phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform). The solution is then placed in a liquid sample cell.

-

ATR: For Attenuated Total Reflectance (ATR) IR, a small amount of the sample is placed directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction and Ionization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for volatile and thermally stable compounds like phenols. The sample is injected into a gas chromatograph, which separates it from any impurities. The separated compound then enters the mass spectrometer.

-

Ionization Method: Electron Ionization (EI) is a standard method that provides detailed fragmentation patterns.

-

-

Instrumentation: A GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

GC Conditions (for GC-MS):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial oven temperature of around 100°C, ramped up to 280-300°C.

-

-

MS Conditions:

-

Mass Range: Scan a mass-to-charge (m/z) range of approximately 50-500 amu.

-

Ion Source Temperature: Typically around 230°C.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a compound such as this compound.

Caption: General workflow for the spectroscopic analysis and structural confirmation of this compound.

3,5-Dinonylphenol: A Technical Guide to Potential Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3,5-Dinonylphenol is a member of the alkylphenol family, a class of organic compounds that have found widespread use in various industrial applications. While much of the publicly available data pertains to the broader category of nonylphenols or other isomers such as 4-nonylphenol and 2,4-dinonylphenol, this guide aims to provide an in-depth technical overview of the potential industrial applications of this compound. The information presented herein is a compilation of data for dinonylphenols and related hindered phenolic compounds, which can serve as a valuable reference for researchers and professionals in the field. It is important to note that the specific properties and performance of the 3,5-isomer may vary.

Physicochemical Properties

Quantitative data on the physicochemical properties of dinonylphenol (mixed isomers) are summarized in the table below. These properties are crucial for understanding its behavior in various industrial processes and formulations.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₄₂O | [1] |

| Molecular Weight | 346.6 g/mol | [1] |

| Appearance | Colorless to pale yellow viscous liquid | [1] |

| Boiling Point | ~320 °C | [2] |

| Melting Point | Not available | |

| Flash Point | Not available | |

| Density | ~0.91 g/cm³ | [2] |

| Water Solubility | Insoluble | [3] |

| Solubility in Organic Solvents | Soluble in many organic solvents | [4] |

Synthesis of this compound

The industrial production of nonylphenols typically involves the acid-catalyzed alkylation of phenol with nonene.[5] The reaction yields a complex mixture of isomers, and the specific conditions can be tailored to favor certain products. While a detailed, publicly available protocol for the specific synthesis of this compound is scarce, a general workflow can be conceptualized.

Figure 1: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol for Nonylphenol Synthesis:

A typical laboratory-scale synthesis would involve the following steps:

-

Charging the Reactor: Phenol and a suitable acid catalyst (e.g., sulfuric acid or a solid acid catalyst) are charged into a reaction vessel equipped with a stirrer, thermometer, and addition funnel.

-

Addition of Nonene: Nonene is added dropwise to the stirred phenol-catalyst mixture at a controlled temperature. The reaction is often exothermic, requiring cooling to maintain the desired temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) to determine the conversion of phenol and the formation of nonylphenol isomers.

-

Work-up: Upon completion, the reaction mixture is neutralized, washed with water to remove the catalyst and unreacted phenol, and the organic layer is separated.

-

Purification: The crude product is then purified by fractional distillation under reduced pressure to separate the desired dinonylphenol isomers from mono-alkylated phenols and other byproducts.[6]

Potential Industrial Applications

Based on the properties of dinonylphenols and other hindered phenols, this compound is anticipated to have applications in the following areas:

Antioxidant in Polymers

Hindered phenolic antioxidants are crucial additives in the polymer industry to prevent degradation during processing and throughout the product's lifespan.[2][7] They function by scavenging free radicals, thereby inhibiting the oxidative chain reactions that lead to loss of mechanical properties, discoloration, and embrittlement of plastics and rubbers.[8]

Mechanism of Action as a Polymer Antioxidant:

The antioxidant activity of hindered phenols like this compound stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical (R•), thus neutralizing it. The resulting phenoxy radical is sterically hindered by the bulky nonyl groups, making it less reactive and unable to propagate the oxidation chain.

Figure 2: Simplified signaling pathway of a hindered phenolic antioxidant.

Lubricant and Fuel Additives

Dinonylphenol and its derivatives are utilized as additives in lubricating oils and fuels.[9][10] In lubricants, they can function as antioxidants to prevent oil degradation and the formation of sludge and varnish.[11] They can also act as detergents and dispersants to keep engine components clean. As a fuel additive, they can help to prevent gum formation and improve engine performance.

Performance in Lubricants:

| Additive Function | Potential Benefit of this compound |

| Antioxidant | Extends lubricant life by inhibiting oxidation. |

| Detergent/Dispersant | Helps to keep engine surfaces clean from deposits. |

| Corrosion Inhibitor | May provide a protective film on metal surfaces. |

Surfactants and Emulsifiers

Nonylphenols are precursors to nonylphenol ethoxylates, a major class of non-ionic surfactants.[12][13] While the direct use of this compound as a surfactant is less documented, its amphiphilic nature (hydrophobic nonyl chains and a hydrophilic phenol group) suggests potential as an emulsifier or dispersant in various formulations.[14] The balance between its hydrophilic and lipophilic properties (HLB) would determine its specific applications in this area.

Chemical Intermediate

This compound can serve as a versatile chemical intermediate for the synthesis of other industrial chemicals.[15] The phenolic hydroxyl group and the aromatic ring can be further functionalized to produce a variety of derivatives with tailored properties for applications such as:

-

Phenolic Resins: As a substituted phenol, it can be used in the production of specialty phenolic resins with enhanced properties.[9]

-

More Complex Additives: It can be a building block for the synthesis of more complex and higher molecular weight antioxidants or other performance additives.

Analytical and Experimental Protocols

The characterization and quantification of this compound in various matrices are essential for quality control and research.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of nonylphenol isomers.

General GC-MS Protocol for Nonylphenol Analysis:

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., hexane or dichloromethane). For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

-

Injection: A small volume of the prepared sample is injected into the GC.

-

Separation: The components of the sample are separated on a capillary column (e.g., a non-polar or medium-polarity column) based on their boiling points and interactions with the stationary phase.

-

Detection: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification.

-

Quantification: By comparing the peak area of the analyte to that of a known standard, the concentration of this compound can be determined.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. ¹H and ¹³C NMR would provide detailed information about the arrangement of atoms in the molecule, confirming the 3,5-substitution pattern of the nonyl groups on the phenol ring.

Conclusion

While specific data on this compound is limited in publicly accessible literature, the broader understanding of dinonylphenols and hindered phenolic compounds provides a strong indication of its potential industrial applications. Its likely utility as a polymer antioxidant, a lubricant and fuel additive, a surfactant precursor, and a chemical intermediate warrants further investigation. For researchers and drug development professionals, understanding the fundamental chemistry and potential applications of this molecule can open new avenues for product development and innovation. It is recommended that any specific application of this compound be preceded by a thorough evaluation of its performance, safety, and environmental impact.

References

- 1. 2,4-Dinonylphenol | C24H42O | CID 8735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101913994B - Method for producing nonyl phenol - Google Patents [patents.google.com]

- 3. shimadzu.com [shimadzu.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Nonylphenol - Wikipedia [en.wikipedia.org]

- 6. Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)-catalyzed alkenyl C–H activation assisted by phosphonium cations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. settek.com [settek.com]

- 8. researchgate.net [researchgate.net]

- 9. CN101913994A - Method for producing nonyl phenol - Google Patents [patents.google.com]

- 10. Express Method for Assessing Performance of Lubricant Compositions Containing Nano-Additives Used for Wheel–Rail Pairs [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. US5043483A - Process for the alkylation of phenols - Google Patents [patents.google.com]

- 13. Nonylphenol | C15H24O | CID 67296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CN107162879B - Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid - Google Patents [patents.google.com]

- 15. patents.justia.com [patents.justia.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Fate and Degradation of 3,5-Dinonylphenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dinonylphenol is a member of the broader alkylphenol category, compounds that have garnered significant scientific and regulatory attention due to their environmental persistence, endocrine-disrupting properties, and potential for bioaccumulation. While extensive research has been conducted on technical mixtures of nonylphenol, specific data on the this compound isomer remains limited. This guide synthesizes the available information on the environmental fate, degradation, and toxicological profile of this compound, drawing parallels from the well-studied nonylphenol isomers where necessary. It provides a comprehensive overview of its physicochemical properties, degradation pathways, bioaccumulation potential, and ecotoxicity. Furthermore, this document outlines detailed experimental protocols for assessing its environmental behavior and visualizes key processes and pathways using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in related fields.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its environmental distribution and behavior. Due to the scarcity of experimental data for this specific isomer, some values are estimated based on quantitative structure-activity relationship (QSAR) models and data for closely related dinonylphenol isomers.

| Property | Value | Reference/Method |

| Molecular Formula | C₂₄H₄₂O | [1][2][3] |

| Molecular Weight | 346.6 g/mol | [4] |

| CAS Number | 58085-76-0 | [1][2][3][5] |

| Appearance | Viscous liquid | [6] |

| Boiling Point | ~320 °C | [6] |

| Water Solubility | Very low (practically insoluble) | [7] |

| Log Kow (Octanol-Water Partition Coefficient) | Estimated to be high, likely > 5 | QSAR Prediction[8][9][10][11] |

| Vapor Pressure | Low | [7] |

Note: The high estimated Log Kow value suggests a strong tendency for this compound to partition from water into organic matrices such as sediment, soil organic matter, and biological tissues. Its low water solubility and vapor pressure indicate that it is not readily removed from aquatic environments by dissolution or volatilization.

Environmental Fate and Degradation

The environmental persistence of this compound is a key concern. Its fate is primarily governed by biodegradation, with photodegradation and hydrolysis playing minor roles.

Biodegradation

Biodegradation is the principal mechanism for the removal of alkylphenols from the environment.[12] However, the branched nature of the nonyl chains in this compound can hinder microbial degradation, leading to greater persistence compared to linear alkylphenols.[4][13]

Aerobic Biodegradation: Under aerobic conditions, microorganisms can degrade nonylphenols, although the rates can be slow.[12] The degradation of branched nonylphenol isomers has been shown to be isomer-specific, with more highly branched structures exhibiting greater persistence.[4][13] Half-lives for technical nonylphenol mixtures in aerobic environments can range from days to months.[12]

Anaerobic Biodegradation: In anaerobic environments, such as deep sediments, the biodegradation of nonylphenols is significantly slower, with half-lives potentially extending to years.[3]

Photodegradation

Photodegradation in water is generally not considered a major removal pathway for nonylphenols.[14] While phenolic compounds can undergo photolysis, the rates for alkylphenols in natural waters are typically slow.

Hydrolysis

As a phenol, this compound is not susceptible to hydrolysis under typical environmental pH conditions.[15]

Bioaccumulation

The high lipophilicity of this compound, indicated by its high estimated Log Kow, suggests a significant potential for bioaccumulation in aquatic organisms.[16] Nonylphenols are known to accumulate in the fatty tissues of fish and other aquatic life.[17]

| Parameter | Value Range for Nonylphenols | Organism |

| Bioconcentration Factor (BCF) | 10 - 1000 L/kg | Fish |

| Bioaccumulation Factor (BAF) | Varies depending on trophic level | Aquatic organisms |

Note: While specific BCF and BAF values for this compound are not available, the data for general nonylphenols indicate a moderate to high potential for accumulation in aquatic food webs.

Ecotoxicity

Nonylphenols are known to be toxic to a wide range of aquatic organisms.[18][19] The primary concern is their endocrine-disrupting activity, as they can mimic the natural hormone estrogen.[20][21][22][23][24][25][26]

| Organism | Endpoint | Toxicity Value (LC50/EC50) for Nonylphenols |

| Freshwater Fish (e.g., Rainbow Trout) | 96-hour LC50 | 100 - 300 µg/L[18] |

| Freshwater Invertebrates (e.g., Daphnia magna) | 48-hour EC50 | 20 - 200 µg/L[19] |

| Marine Fish | 96-hour LC50 | 60 - 400 µg/L[18] |

| Marine Invertebrates | 96-hour LC50 | 30 - 150 µg/L |

Endocrine Disruption: this compound, like other nonylphenols, is presumed to be an endocrine disruptor. It can bind to the estrogen receptor, potentially leading to adverse reproductive and developmental effects in wildlife.[20][21][22][23][24][25][26]

Experimental Protocols

Detailed and standardized experimental protocols are essential for accurately assessing the environmental fate and effects of this compound.

Biodegradation Study Protocol (OECD 301)

This protocol outlines a method for assessing the ready biodegradability of a chemical in an aerobic aqueous medium.

Bioaccumulation Study Protocol (OECD 305)

This protocol describes a method for determining the bioconcentration factor (BCF) in fish.

Signaling Pathways

The endocrine-disrupting effects of this compound are primarily mediated through its interaction with the estrogen receptor (ER).

Conclusion and Future Outlook

This compound represents a data gap in the broader understanding of alkylphenol contaminants. Based on the available information for related isomers, it is likely to be a persistent, bioaccumulative, and toxic substance with endocrine-disrupting properties. Further isomer-specific research is critically needed to accurately assess its environmental risk. This includes conducting standardized ecotoxicological tests, investigating its specific degradation pathways and rates, and determining its bioaccumulation potential in various species. Such data are essential for developing appropriate risk management strategies and regulatory guidelines to protect environmental and human health. The experimental protocols and conceptual models presented in this guide provide a framework for initiating these much-needed investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 58085-76-0 [amp.chemicalbook.com]

- 3. Nonylphenol | C15H24O | CID 67296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isomer-Specific Biodegradation of Nonylphenol in River Sediments and Structure-Biodegradability Relationship [acs.figshare.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Optimizing Extraction Conditions of Free and Bound Phenolic Compounds from Rice By-Products and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 8. ecetoc.org [ecetoc.org]

- 9. researchgate.net [researchgate.net]

- 10. LJMU Research Online [researchonline.ljmu.ac.uk]

- 11. Understanding quantitative structure-property relationships uncertainty in environmental fate modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Occurrence and Biodegradation of Nonylphenol in the Environment [mdpi.com]

- 13. Isomer-Specific Biodegradation and Chemical Oxidation of Nonylphenol [escholarship.org]

- 14. edepot.wur.nl [edepot.wur.nl]

- 15. Effect of Acid and Base Catalyzed Hydrolysis on the Yield of Phenolics and Antioxidant Activity of Extracts from Germinated Brown Rice (GBR) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modeling bioaccumulation and biomagnification of nonylphenol and its ethoxylates in estuarine-marine food chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. epa.gov [epa.gov]

- 18. ccme.ca [ccme.ca]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. noaa.gov [noaa.gov]

- 22. chemrxiv.org [chemrxiv.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Endocrine-disrupting potential of bisphenol A, bisphenol A dimethacrylate, 4-n-nonylphenol, and 4-n-octylphenol in vitro: new data and a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of 3,5-Dinonylphenol

Disclaimer: Specific toxicological data for 3,5-Dinonylphenol (CAS No. 58085-76-0) is limited in publicly available scientific literature. This guide summarizes the available information for the broader categories of Dinonylphenol and Nonylphenol as surrogates, which may not fully represent the specific toxicity of the 3,5-isomer. Researchers should exercise caution when extrapolating these findings.

Introduction

This compound is an organic compound belonging to the alkylphenol family. Alkylphenols are used in the manufacturing of antioxidants, lubricating oil additives, and surfactants. Due to their widespread use and potential for environmental release, understanding their toxicological profile is of significant importance for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the known safety and toxicological data for Dinonylphenol and the closely related Nonylphenol.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C24H42O | [1] |

| Molecular Weight | 346.6 g/mol | [1] |

| Appearance | Not Available | |

| Water Solubility | Practically insoluble | [2] |

Toxicological Profile

The toxicological data presented below is primarily for the general categories of Dinonylphenol and Nonylphenol.

Acute toxicity studies assess the adverse effects of a substance after a single or short-term exposure.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >2000 mg/kg bw (for Phenol, nonyl derivatives, sulfides) | [3] |

| LD50 | Rabbit | Dermal | 2031 mg/kg bw (for Nonylphenol) | [3] |

| LC50 | Rat, Mouse, Guinea Pig | Inhalation | >1.27 mg/L (for Phenol, nonyl derivatives, sulfides) | [3] |

Experimental Protocol: Acute Oral Toxicity (OECD TG 401 - Adapted)

A standardized protocol for acute oral toxicity testing involves the following steps:

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice) are used.

-

Dosage: A single dose of the test substance is administered by gavage.

-

Dose Levels: Multiple dose levels are used to determine the dose-response relationship.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

-

Necropsy: A gross necropsy of all animals is performed at the end of the study.

Workflow for a typical acute oral toxicity study.

Dinonylphenol is considered to be irritating to the skin and eyes[1].

| Endpoint | Result | Reference |

| Skin Irritation | Irritating | [1] |

| Eye Irritation | Irritating | [1] |

Repeated or prolonged contact with Dinonylphenol may cause skin sensitization[1].

Repeated dose toxicity studies evaluate the effects of a substance following prolonged exposure. For Nonylphenol, kidney effects were observed in male rats at 15 mg/kg bw/day in a multigeneration study[3]. In a 90-day study, no treatment-related changes were observed in rats at doses up to 100 mg/kg bw/day[3].

Dinonylphenol is suspected of causing toxic effects on human reproduction[1]. For Nonylphenol, some studies in rats have reported reproductive effects in males (decreased sperm density) and females (irregular estrous cycles)[3]. The No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity in one multi-generation study in female rats was established at 15 mg/kg bw/day[3].

Experimental Protocol: Two-Generation Reproductive Toxicity Study (OECD TG 416 - Adapted)

This study design is used to assess the effects of a substance on reproductive function across two generations.

-

Parental Generation (F0): Male and female animals are exposed to the test substance for a specified period before mating.

-

Mating and Gestation: Animals are mated, and females are allowed to litter and rear their offspring (F1 generation).

-

F1 Generation: Selected F1 offspring are exposed to the test substance and subsequently mated to produce the F2 generation.

-

Endpoints: Observations include effects on fertility, pregnancy, maternal behavior, and offspring viability, growth, and development.

References

Commercial Availability and Technical Profile of 3,5-Dinonylphenol: A Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 3,5-Dinonylphenol (CAS No. 58085-76-0), a chemical compound of interest to researchers, scientists, and professionals in drug development. This document outlines its commercial availability, key technical data, and relevant experimental protocols.

Commercial Suppliers and Availability

This compound is available from a number of chemical suppliers specializing in research and development quantities. While availability may vary, the following companies are recognized as primary suppliers of this specific isomer. Researchers are advised to contact the suppliers directly for current stock status, pricing, and detailed specifications.

| Supplier | Headquarters | Website | Notes |

| Clearsynth | Mumbai, India | --INVALID-LINK-- | A leading manufacturer and exporter of this compound, often providing a Certificate of Analysis.[1] |

| ChemicalBook | N/A | --INVALID-LINK-- | An online platform listing multiple international suppliers of this compound. |

| BuyersGuideChem | N/A | --INVALID-LINK-- | A directory service that lists various global suppliers. |

| Hangzhou DayangChem Co. Ltd. | Hangzhou, China | --INVALID-LINK-- | A comprehensive entity specializing in pharmaceutical intermediates. |

| BuGuCh & Partners | Germany | N/A | An international company involved in the development and manufacturing of chemicals. |

| BIOZOL Diagnostica Vertrieb GmbH | Eching, Germany | --INVALID-LINK-- | A supplier of chemical products for laboratory and industrial use. |

| Leap Chem Co., Ltd. | Hong Kong, China | --INVALID-LINK-- | A specialized supplier of fine chemicals for research and production. |

Physicochemical Properties and Specifications

This compound is an alkylphenol with two nonyl groups attached to the phenol ring at the 3 and 5 positions. Its specific properties make it a subject of interest in various research applications.

| Property | Value | Reference |

| CAS Number | 58085-76-0 | [2] |

| Molecular Formula | C24H42O | [2] |

| Molecular Weight | 346.59 g/mol | [2] |

| Appearance | Varies; often a viscous liquid | [3] |

| Boiling Point | ~320 °C (for mixed isomers) | |

| Melting Point | Not well-defined for the specific isomer | |

| Solubility | Insoluble in water; Soluble in organic solvents | |

| Purity | Typically >95% (Varies by supplier) |

Note: Some data, particularly for mixed isomers, is provided for general guidance. Researchers should always refer to the supplier-specific Certificate of Analysis for precise specifications.

Synthesis and Manufacturing

The industrial production of dinonylphenols typically involves the alkylation of phenol with nonene isomers. This reaction is generally catalyzed by an acid catalyst. The position of the nonyl groups on the phenol ring is influenced by the specific nonene isomer used and the reaction conditions.

A patented method for synthesizing nonylphenol involves the use of an alkaline ionic liquid as a catalyst for the reaction between nonene and phenol. This method is reported to offer advantages such as environmental friendliness, reduced equipment corrosion, and high product quality.

Safety and Handling

General Hazards:

-

May cause skin and eye irritation.

-

May be harmful if swallowed or inhaled.

-

Considered an endocrine disruptor.

-

Toxic to aquatic life with long-lasting effects.

Recommended Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing vapors or dust.

-

Prevent release into the environment.

Researchers should consult the supplier-provided SDS for the specific product they are using for comprehensive safety information.

Experimental Protocols in a Research Context

Due to its classification as an endocrine disruptor, this compound is a relevant compound for toxicological and pharmacological research. The following are detailed methodologies for key experiments that can be adapted to study the effects of this compound.

In Vitro Androgen Receptor (AR) and Estrogen Receptor (ER) Binding Assays

These assays are crucial for determining the potential of a compound to interfere with the endocrine system by binding to hormone receptors.

Objective: To quantify the binding affinity of this compound to the androgen and estrogen receptors.

Methodology:

-

Receptor Preparation: Utilize commercially available recombinant human androgen and estrogen receptors or prepare receptor-rich cytosol from appropriate animal tissues (e.g., rat prostate for AR, rat uterus for ER).

-

Competitive Binding:

-

Incubate a constant concentration of a radiolabeled ligand (e.g., [³H]-dihydrotestosterone for AR, [³H]-estradiol for ER) with the receptor preparation.

-

Add increasing concentrations of unlabeled this compound to compete with the radiolabeled ligand for binding to the receptor.

-

Include a control with a known competitor (e.g., unlabeled dihydrotestosterone or estradiol) to establish a standard curve.

-

-

Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the free radioligand using methods such as hydroxylapatite or dextran-coated charcoal precipitation.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

In Vitro Androgen and Estrogen Receptor Transcriptional Activation Assays

These reporter gene assays assess the functional consequence of receptor binding, determining if the compound acts as an agonist or antagonist.

Objective: To determine if this compound can activate or inhibit the transcriptional activity of the androgen and estrogen receptors.

Methodology:

-

Cell Culture and Transfection:

-

Use a suitable mammalian cell line (e.g., HeLa, CV-1, or HepG2) that does not endogenously express the receptor of interest.

-

Co-transfect the cells with two plasmids:

-

An expression vector containing the full-length human androgen or estrogen receptor.

-

A reporter plasmid containing a hormone-responsive element (HRE) upstream of a reporter gene (e.g., luciferase or beta-galactosidase).

-

-

-

Compound Exposure:

-

Agonist Mode: Treat the transfected cells with varying concentrations of this compound.

-

Antagonist Mode: Treat the cells with a known receptor agonist (e.g., dihydrotestosterone for AR, estradiol for ER) in the presence of varying concentrations of this compound.

-

-

Cell Lysis and Reporter Gene Assay: After an appropriate incubation period (typically 24-48 hours), lyse the cells and measure the activity of the reporter gene product (e.g., luminescence for luciferase, colorimetric change for beta-galactosidase).

-

Data Analysis:

-

Agonist Mode: Plot the reporter gene activity against the concentration of this compound to determine if it can induce a response.

-

Antagonist Mode: Plot the reporter gene activity against the concentration of this compound in the presence of the agonist to determine if it can inhibit the agonist-induced response.

-

Visualizations

The following diagrams illustrate the conceptual signaling pathway for endocrine disruption and a general workflow for in vitro receptor assays.

Caption: Endocrine disruption signaling pathway.

Caption: In vitro receptor assay workflow.

References

Methodological & Application

Application Notes and Protocols for the Analysis of 3,5-Dinonylphenol in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinonylphenol is a specific isomer of dinonylphenol, a group of organic compounds that are metabolites of nonylphenol ethoxylates. These substances are widely used as surfactants in various industrial applications and consumer products. Due to their persistence and potential as endocrine-disrupting chemicals (EDCs), there is a significant interest in monitoring their presence in the environment. These application notes provide detailed methodologies for the detection and quantification of this compound in environmental matrices, including water, soil, and sediment. The protocols are designed to offer high sensitivity and selectivity, crucial for both environmental monitoring and toxicological studies relevant to drug development.

Nonylphenols, including this compound, are known to interfere with the endocrine system by mimicking natural hormones, potentially leading to adverse health effects.[1][2] Their ability to interact with various hormone receptors underscores the importance of sensitive analytical methods for their detection.

Analytical Methods Overview

The primary analytical techniques for the determination of this compound and other nonylphenol isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the necessary selectivity and sensitivity for detecting trace levels of these compounds in complex environmental samples.[3][4] The choice between GC-MS and LC-MS/MS often depends on the sample matrix, required detection limits, and available instrumentation.

A critical aspect of nonylphenol analysis is the chromatographic separation of its numerous isomers. High-resolution capillary columns are essential in GC-MS to resolve the complex mixture of isomers often found in commercial nonylphenol products and environmental samples.[5] For LC-MS/MS, reversed-phase columns are commonly employed to achieve separation.

Signaling Pathways of Dinonylphenol

Dinonylphenols are recognized as endocrine-disrupting chemicals that can interfere with hormonal signaling pathways. Their mechanisms of action primarily involve interactions with nuclear receptors and modulation of key enzymes in steroidogenesis. The diagram below illustrates the principal signaling pathways affected by this compound.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of nonylphenols in various environmental matrices using GC-MS and LC-MS/MS. These values are indicative and may vary depending on the specific instrumentation and matrix effects.

Table 1: GC-MS and GC-MS/MS Method Performance

| Parameter | Water | Soil/Sediment | Biota | Reference |

| Limit of Detection (LOD) | <0.01 - 0.04 µg/L | 1 - 10 µg/kg | 1 - 10 µg/kg | [6][7] |

| Limit of Quantification (LOQ) | 0.01 - 0.05 µg/L | 5 - 20 µg/kg | 5 - 20 µg/kg | [6] |

| Recovery | >70% | 80 - 110% | 75 - 105% | [6][8] |

| Relative Standard Deviation (RSD) | <15% | <20% | <20% | [8] |

Table 2: LC-MS/MS Method Performance

| Parameter | Water | Soil/Sediment | Biota | Reference |

| Limit of Detection (LOD) | 0.4 - 40 ng/L | 0.001 - 0.01 µg/g | ~1 ng/g | [4][9][10] |

| Limit of Quantification (LOQ) | 4 - 100 ng/L | 0.01 - 0.1 µg/g | ~5 ng/g | [9][10] |

| Recovery | 70 - 130% | 70 - 120% | 88 - 101% | [4][9] |

| Relative Standard Deviation (RSD) | <21% | <20% | <15% | [9] |

Experimental Protocols

Experimental Workflow for Sample Analysis

The general workflow for the analysis of this compound in environmental samples involves sample collection, extraction, cleanup, and instrumental analysis.

Protocol 1: Analysis of this compound in Water Samples by GC-MS/MS

This protocol is adapted for the analysis of nonylphenol isomers in water samples.

1. Sample Preparation and Extraction (Solid Phase Extraction - SPE)

-

Materials:

-

1 L water sample

-

Polystyrene-divinylbenzene SPE cartridges (e.g., Oasis HLB)

-

Methanol, Acetone, Dichloromethane (DCM) (pesticide grade)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Nitrogen gas for evaporation

-

-

Procedure:

-

Acidify the 1 L water sample to pH 2-3 with HCl or H₂SO₄.

-

Condition the SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of deionized water (pH 2-3). Do not allow the cartridge to go dry.

-

Load the acidified water sample onto the SPE cartridge at a flow rate of 10-15 mL/min.

-

After loading, wash the cartridge with 10 mL of deionized water to remove interfering substances.

-

Dry the cartridge under a stream of nitrogen for 30 minutes.

-

Elute the analytes with 2 x 5 mL of a DCM/methanol (e.g., 90:10 v/v) mixture.

-

Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.

-

Add an internal standard and bring the final volume to 1 mL with a suitable solvent (e.g., hexane or isooctane).

-

2. GC-MS/MS Instrumental Analysis

-

Instrumentation: Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

-

GC Conditions:

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

-

Injection: 1 µL, splitless mode.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature 50°C, hold for 1 min, ramp at 8°C/min to 300°C, hold for 3 min.[3]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

MS/MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound should be determined by infusing a standard. For general nonylphenol, precursor ions are often m/z 135, 149, 220, and product ions are selected for quantification and qualification.

-

Protocol 2: Analysis of this compound in Soil and Sediment by LC-MS/MS

This protocol is suitable for the determination of nonylphenol isomers in solid environmental matrices.

1. Sample Preparation and Extraction (Sonication and SPE Cleanup)

-

Materials:

-

10 g of homogenized soil/sediment sample

-

Anhydrous sodium sulfate

-

Hexane, Acetone, Methanol, Dichloromethane (DCM) (pesticide grade)

-

SPE cartridges (e.g., Florisil or C18)

-

-

Procedure:

-

Mix 10 g of the soil/sediment sample with 10 g of anhydrous sodium sulfate.

-

Add 20 mL of a hexane/acetone (1:1 v/v) mixture to the sample in a glass vial.

-

Sonicate the mixture for 20 minutes.

-

Decant the solvent extract.

-

Repeat the extraction two more times with fresh solvent.

-

Combine the extracts and concentrate to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

SPE Cleanup:

-

Condition a Florisil SPE cartridge with 5 mL of hexane.

-

Load the concentrated extract onto the cartridge.

-

Elute with a solvent mixture appropriate for nonylphenols (e.g., hexane:DCM).

-

Evaporate the eluate to near dryness and reconstitute in 1 mL of the mobile phase for LC-MS/MS analysis.

-

-

2. LC-MS/MS Instrumental Analysis

-

Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient: A typical gradient would start at 50% B, increase to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: ESI negative mode is often preferred for phenols.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion for nonylphenol is [M-H]⁻ at m/z 219.2. Product ions for quantification and qualification need to be optimized using a this compound standard.

-

Conclusion

The analytical methods described provide robust and sensitive protocols for the detection of this compound in environmental samples. The choice of method will depend on the specific requirements of the study. Proper quality control measures, including the use of blanks, spiked samples, and certified reference materials, are essential for obtaining accurate and reliable data. The information on the endocrine-disrupting potential of dinonylphenols highlights the importance of such analytical methods in assessing the environmental and human health risks associated with these compounds.

References

- 1. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. www2.gov.bc.ca [www2.gov.bc.ca]

- 5. academic.oup.com [academic.oup.com]

- 6. library.dphen1.com [library.dphen1.com]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. www2.gov.bc.ca [www2.gov.bc.ca]

Application Note: Quantitative Analysis of 3,5-Dinonylphenol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nonylphenols are a group of organic compounds that are degradation products of nonylphenol ethoxylate surfactants.[1] Due to their persistence, toxicity, and estrogenic activity, they are considered environmental contaminants of concern.[1][2] 3,5-Dinonylphenol, a related compound with two nonyl chains, is also of interest for environmental and toxicological monitoring. This application note provides a detailed protocol for the quantitative analysis of this compound in environmental and biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[3][4] The methodologies presented are based on established principles for the analysis of alkylphenols.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices.[5][6] The following protocol is a general guideline and may require optimization for specific sample types.

Materials:

-

SPE cartridges (e.g., C18 or Oasis HLB, 200-500 mg)

-

Methanol (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Water (HPLC grade)

-

Internal Standard (IS) solution (e.g., 4-n-Nonylphenol-d4 or a suitable 13C-labeled analog)

-

Sample containers (glassware is recommended to avoid contamination)[3]

-

SPE manifold

Procedure:

-

Cartridge Conditioning:

-

Sample Loading:

-

Spike the sample with the internal standard solution.

-

Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 2-5 mL/min.[7]

-

-

Washing:

-

Elution:

-

Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

-

Liquid Chromatography (LC) Method

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)[7] |

| Mobile Phase A | Water with 0.1% formic acid or 0.01% ammonia[7][8] |

| Mobile Phase B | Methanol or Acetonitrile[6][8] |

| Gradient | 20% B to 90% B over 15 minutes, hold for 15 minutes, then return to initial conditions[9][10] |

| Flow Rate | 0.2 - 0.4 mL/min[9][11] |

| Column Temperature | 40 °C[9][10] |

| Injection Volume | 5 - 20 µL[7][11] |

Mass Spectrometry (MS) Method

Instrumentation:

-

Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[9][10]

MS/MS Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI)[7] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1][7] |

| Precursor Ion (Q1) | m/z 347.3 (for [M-H]⁻ of this compound, C₂₄H₄₂O) |

| Product Ions (Q3) | Hypothesized: m/z 219.2 (loss of one nonyl group), m/z 133.1 (characteristic phenol fragment) |

| Collision Energy | To be optimized for the specific instrument and analyte |

| Source Temperature | 120 °C[8] |

| Desolvation Gas Flow | 900 L/hr[8] |

| Capillary Voltage | 3.2 kV[8] |

Note on MRM transitions for this compound: Since specific literature values for this compound are scarce, the precursor ion is calculated based on its chemical formula. The product ions are hypothesized based on the known fragmentation of other nonylphenols (precursor m/z 219), which commonly show a product ion at m/z 133.[1][7] The loss of one of the nonyl chains from dinonylphenol would result in a fragment close to the mass of monononylphenol (m/z 219). These transitions must be empirically optimized.

Data Presentation

Quantitative Performance

The following table summarizes typical performance characteristics for the analysis of nonylphenols, which can be used as a benchmark for the method development for this compound.

| Parameter | Typical Range | Reference |

| Linearity Range | 0.1 - 1000 ng/mL | [6][10] |

| Correlation Coefficient (r²) | > 0.995 | [10] |

| Limit of Detection (LOD) | 0.14 - 0.5 µg/kg | [11] |

| Limit of Quantification (LOQ) | 0.17 - 5.0 ng/mL | [8][11] |

| Recovery | 83% - 115% | [7][8] |

| Precision (RSD%) | < 15% | [8] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

General Toxicity Pathway for Nonylphenols

Caption: Generalized toxicity pathways of nonylphenols.[12]

References

- 1. tandfonline.com [tandfonline.com]

- 2. [PDF] Distribution, exposure pathways, sources and toxicity of nonylphenol and nonylphenol ethoxylates in the environment | Semantic Scholar [semanticscholar.org]

- 3. library.dphen1.com [library.dphen1.com]

- 4. rsc.org [rsc.org]

- 5. www2.gov.bc.ca [www2.gov.bc.ca]

- 6. lcms.cz [lcms.cz]

- 7. www2.gov.bc.ca [www2.gov.bc.ca]

- 8. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. lcms.cz [lcms.cz]

- 11. tandfonline.com [tandfonline.com]

- 12. The Investigation into Neurotoxicity Mechanisms of Nonylphenol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3,5-Dinonylphenol Analysis in Water

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,5-Dinonylphenol is a member of the alkylphenol chemical family, which are known environmental contaminants due to their persistence and potential endocrine-disrupting effects. Accurate and sensitive quantification of this compound in water samples is crucial for environmental monitoring and risk assessment. This document provides detailed application notes and protocols for three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Stir Bar Sorptive Extraction (SBSE), followed by chromatographic analysis.

Disclaimer: Limited direct quantitative performance data is available for this compound. Therefore, the quantitative data presented in this document is primarily based on studies of nonylphenol, a closely related and commonly studied isomer. It is recommended to perform in-house validation for this compound to establish specific performance characteristics.

Comparative Quantitative Data

The following table summarizes typical performance data for the analysis of nonylphenol in water using SPE, LLE, and SBSE. These values can serve as a general guideline for the expected performance for this compound.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Stir Bar Sorptive Extraction (SBSE) |

| Recovery | 83% - 108%[1] | Generally lower and more variable than SPE, can be >80% with optimization[2] | 88.0% ± 5.7% for a range of phenols[3] |

| Limit of Detection (LOD) | < 100 ng/L[1] | 0.03 µg/L (for nonylphenol)[4] | 0.25 µg/L for a range of phenols[3] |

| Limit of Quantification (LOQ) | Typically 3-5 times the LOD | 0.1 µg/L (for nonylphenol) | 1.0 µg/L for a range of phenols[3] |

| Relative Standard Deviation (RSD) | 1.5% - 9%[1] | Can be higher than SPE, often <15% with careful execution | < 15%[3] |

| Solvent Consumption | Moderate | High | Low to None |

| Sample Throughput | High (amenable to automation) | Low to Moderate | Moderate |

| Selectivity | High (sorbent choice dependent) | Moderate | High (for non-polar compounds) |

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is based on established EPA methods for the extraction of phenols from water.[5]

Principle: SPE is a sample preparation technique that separates components of a mixture dissolved or suspended in a liquid according to their physical and chemical properties. For non-polar analytes like this compound in a polar matrix like water, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is commonly used. The analyte is retained on the sorbent while the water and other polar impurities pass through. The analyte is then eluted with a small volume of an organic solvent.

Materials:

-

SPE cartridges (e.g., C18-bonded silica or polystyrene-divinylbenzene, 500 mg/6 mL)

-

SPE vacuum manifold

-

Glass vials with PTFE-lined caps

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Reagent water (HPLC grade)

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfite (for dechlorination, if necessary)

-

Nitrogen gas evaporator

Procedure:

-

Sample Preservation: If the water sample contains residual chlorine, add ~80 mg of sodium sulfite per liter of sample. Acidify the sample to pH < 2 with concentrated HCl.

-

Cartridge Conditioning:

-

Place the SPE cartridges on the vacuum manifold.

-

Wash the cartridges with 10 mL of dichloromethane.

-

Condition the cartridges with 10 mL of methanol, ensuring the sorbent bed does not go dry.

-

Equilibrate the cartridges with 10 mL of reagent water (pH < 2), again ensuring the sorbent bed remains wet.

-

-

Sample Loading:

-

Load 1 L of the acidified water sample onto the conditioned cartridge at a flow rate of 10-15 mL/min.

-

-

Sorbent Washing:

-

After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove any remaining polar impurities.

-

Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

-

-

Elution:

-

Place a collection vial under each cartridge.

-

Elute the retained this compound with two 5 mL aliquots of dichloromethane. Allow the solvent to soak the sorbent for a few minutes before applying vacuum to elute.

-

-

Concentration:

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35-40°C.

-

The sample is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workflow Diagram:

Liquid-Liquid Extraction (LLE) Protocol

Principle: LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent. This compound, being a non-polar compound, will preferentially partition into a non-polar organic solvent when mixed with water.

Materials:

-

Separatory funnel (2 L)

-

Glass beakers and flasks

-

n-Hexane (HPLC grade)

-

Sodium sulfate, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Rotary evaporator or nitrogen gas evaporator

Procedure:

-

Sample Preparation:

-

Measure 1 L of the water sample into the 2 L separatory funnel.

-

Acidify the sample to pH < 2 with concentrated HCl.

-

-

Extraction:

-

Add 60 mL of n-hexane to the separatory funnel.

-

Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure by opening the stopcock.

-

Allow the layers to separate. The organic layer (top) will contain the this compound.

-

Drain the lower aqueous layer into a beaker.

-

Drain the organic layer into a clean flask.

-

Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh 60 mL portions of n-hexane.

-

Combine all the organic extracts.

-

-

Drying:

-

Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

-

-

Concentration:

-

Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

The sample is now ready for GC-MS or LC-MS analysis.

-

Workflow Diagram:

Stir Bar Sorptive Extraction (SBSE) Protocol

Principle: SBSE is a solventless sample preparation technique that utilizes a magnetic stir bar coated with a sorptive phase, typically polydimethylsiloxane (PDMS). The analyte partitions from the aqueous sample into the PDMS phase. Due to the larger volume of the sorptive phase compared to techniques like SPME, SBSE can achieve higher recoveries and lower detection limits for non-polar compounds like this compound.

Materials:

-

PDMS-coated stir bars (e.g., 10 mm length, 0.5 mm film thickness)

-

Glass vials with PTFE-lined screw caps (e.g., 20 mL)

-

Magnetic stirrer

-

Thermal desorption unit (TDU) coupled to a GC-MS, or a solvent for liquid desorption.

-

Methanol (for liquid desorption, if used)

Procedure:

-

Stir Bar Conditioning:

-

Before first use, condition the stir bar by heating it in a TDU or by sonicating in a suitable solvent mixture (e.g., methanol/dichloromethane) followed by drying.

-

-

Extraction:

-

Place 10-20 mL of the water sample into a glass vial.

-

Add the conditioned PDMS stir bar.

-

Stir the sample at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60-120 minutes) at room temperature.[6]

-

-

Desorption:

-

Thermal Desorption (TD):

-

Remove the stir bar from the vial, gently dry it with a lint-free tissue, and place it in a thermal desorption tube.

-

Thermally desorb the analytes in the TDU (e.g., 250-300°C for 5-10 minutes) directly into the GC-MS system.

-

-

Liquid Desorption (LD):

-

Remove the stir bar, dry it, and place it in a small vial containing a suitable solvent (e.g., 1-2 mL of methanol or acetonitrile).

-

Agitate or sonicate for 15-30 minutes to desorb the analytes.

-

The resulting solution can be analyzed by LC-MS or GC-MS.

-

-

Workflow Diagram: